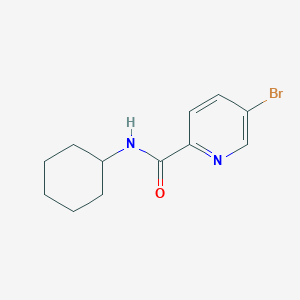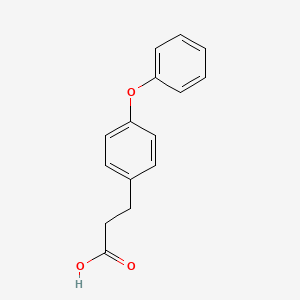
3-(4-Phenoxyphenyl)propansäure
Übersicht
Beschreibung
3-(4-Phenoxyphenyl)propanoic acid is a chemical compound with the linear formula C15H14O3 . It has a molecular weight of 242.277 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 3-(4-Phenoxyphenyl)propanoic acid consists of a total of 44 bonds. There are 26 non-H bonds, 19 multiple bonds, 6 rotatable bonds, 1 double bond, 18 aromatic bonds, 3 six-membered rings, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 aromatic ether .Physical and Chemical Properties Analysis
3-(4-Phenoxyphenyl)propanoic acid has a molecular weight of 242.277 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen
Entwicklung von antimikrobiellen Wirkstoffen
Derivate dieser Verbindung wurden synthetisiert und auf ihre antimikrobiellen Eigenschaften untersucht . Diese Derivate zeigen vielversprechende Ergebnisse als Gerüste für die Entwicklung neuer Behandlungen gegen multiresistente Bakterien und Pilzpathogene.
Chemische Forschung
In der chemischen Forschung wird diese Säure verwendet, um Reaktionsmechanismen zu untersuchen und neue Verbindungen mit phenolischen und Carbonsäure-Funktionsgruppen zu synthetisieren, die in vielen organischen Molekülen vorkommen.
Jeder Anwendungsbereich nutzt die einzigartige chemische Struktur der 3-(4-Phenoxyphenyl)propansäure, die sowohl einen phenolischen als auch einen Propansäure-Anteil enthält, was sie zu einer vielseitigen Verbindung in verschiedenen Bereichen der wissenschaftlichen Forschung macht. Die CAS-Nummer der Verbindung lautet 20062-91-3 und ihr Molekulargewicht beträgt 242,277 .
Safety and Hazards
Wirkmechanismus
Target of Action
3-(4-Phenoxyphenyl)propanoic acid is a propionic acid derivative . Its primary target is the enzyme involved in prostaglandin synthesis . Prostaglandins play a key role in the generation of inflammation and pain.
Mode of Action
The compound inhibits prostaglandin synthesis by decreasing the activity of the enzyme needed for its biosynthesis . This inhibition results in reduced production of prostaglandins, thereby alleviating inflammation and pain.
Biochemical Pathways
The primary biochemical pathway affected by 3-(4-Phenoxyphenyl)propanoic acid is the prostaglandin synthesis pathway . By inhibiting this pathway, the compound can reduce the production of prostaglandins, which are key mediators of inflammation and pain.
Pharmacokinetics
It is known that the compound is a human xenobiotic metabolite found in human plasma and urine .
Result of Action
The primary result of the action of 3-(4-Phenoxyphenyl)propanoic acid is the reduction of inflammation and pain. This is achieved through the inhibition of prostaglandin synthesis .
Biochemische Analyse
Biochemical Properties
3-(4-Phenoxyphenyl)propanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in lipid metabolism, such as lipases and esterases. These interactions often involve the binding of 3-(4-Phenoxyphenyl)propanoic acid to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, this compound can interact with transport proteins, influencing the transport of lipids and other molecules across cellular membranes .
Cellular Effects
The effects of 3-(4-Phenoxyphenyl)propanoic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in lipid metabolism and inflammation. For example, 3-(4-Phenoxyphenyl)propanoic acid can modulate the expression of genes related to lipid metabolism, leading to changes in cellular lipid levels. Furthermore, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and storage .
Molecular Mechanism
At the molecular level, 3-(4-Phenoxyphenyl)propanoic acid exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific receptors or enzymes, leading to changes in their activity. For instance, it can inhibit the activity of certain lipases, reducing the breakdown of lipids. Additionally, 3-(4-Phenoxyphenyl)propanoic acid can activate signaling pathways that regulate gene expression, resulting in altered levels of proteins involved in lipid metabolism and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Phenoxyphenyl)propanoic acid can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-(4-Phenoxyphenyl)propanoic acid remains stable under specific conditions but can degrade over time when exposed to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on lipid metabolism and inflammation, although the exact nature of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 3-(4-Phenoxyphenyl)propanoic acid vary with different dosages in animal models. At lower doses, the compound can positively affect lipid metabolism and reduce inflammation. At higher doses, it may exhibit toxic or adverse effects, such as liver damage or metabolic disturbances. Threshold effects have been observed, where the beneficial effects plateau beyond a certain dosage, and adverse effects become more pronounced .
Metabolic Pathways
3-(4-Phenoxyphenyl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may retain biological activity. The compound can also affect metabolic flux, altering the levels of key metabolites involved in lipid metabolism and energy production .
Transport and Distribution
The transport and distribution of 3-(4-Phenoxyphenyl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, 3-(4-Phenoxyphenyl)propanoic acid can bind to albumin in the bloodstream, facilitating its transport to target tissues. Within cells, it may interact with intracellular transport proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of 3-(4-Phenoxyphenyl)propanoic acid is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can influence lipid metabolism and energy production. The precise localization of 3-(4-Phenoxyphenyl)propanoic acid can significantly impact its biochemical and cellular effects .
Eigenschaften
IUPAC Name |
3-(4-phenoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-15(17)11-8-12-6-9-14(10-7-12)18-13-4-2-1-3-5-13/h1-7,9-10H,8,11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZKHFWFUASCFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621884 | |
| Record name | 3-(4-Phenoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20062-91-3 | |
| Record name | 3-(4-Phenoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-PHENOXYPHENYL)PROPANOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1370666.png)
![4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1370667.png)


![5-Chloro-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1370670.png)

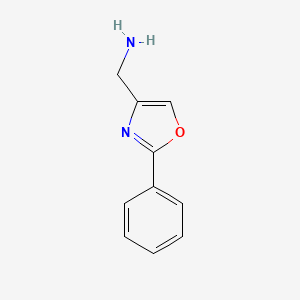
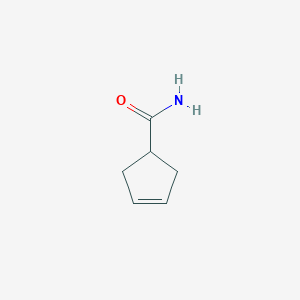
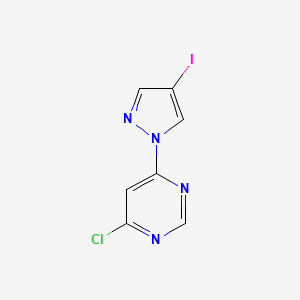

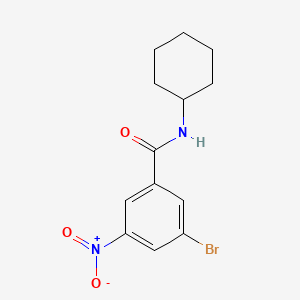
![6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridazin-3-amine](/img/structure/B1370693.png)
